Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate
Description
Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[...]hexasulfonate (hereafter referred to by its IUPAC name) is a sodium salt derivative of a sulfonated calix[6]arene macrocycle. The compound features a heptacyclic scaffold with six hydroxyl (-OH) and six sulfonate (-SO₃⁻) groups, stabilized by six sodium counterions. Its structure is characterized by a large, rigid cavity formed by six aromatic rings, enabling host-guest interactions with ions or small molecules . Key synonyms include Calix[6]arene-4-sulfonic acid hydrate and 4-Sulfonic-calix[6]arene hydrate, reflecting its classification within the calixarene family . The sulfonate groups enhance aqueous solubility, making it suitable for applications in catalysis, drug delivery, and environmental remediation.
Properties
Molecular Formula |
C42H30Na6O24S6 |
|---|---|
Molecular Weight |
1249.0 g/mol |
IUPAC Name |
hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate |
InChI |
InChI=1S/C42H36O24S6.6Na/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51;;;;;;/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;;;/q;6*+1/p-6 |
InChI Key |
MAGMOJVQMHXTPC-UHFFFAOYSA-H |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)[O-])CC6=C(C(=CC(=C6)S(=O)(=O)[O-])CC7=C(C1=CC(=C7)S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps (Hypothetical and Inferred)
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Construction of aromatic amide intermediates | Amine and acid chloride or anhydride coupling agents (e.g., EDC, DCC) | Formation of amide bonds linking aromatic units |
| 2 | Cyclization to form heptacyclic core | Intramolecular cyclization via heat or catalysts | May involve palladium-catalyzed coupling or Friedel-Crafts acylation |
| 3 | Hydroxylation | Use of hydroxylating agents (e.g., OsO4, KMnO4) or selective substitution | Protection groups may be used to direct hydroxylation |
| 4 | Sulfonation of aromatic rings | Chlorosulfonic acid or SO3-pyridine complex | Requires controlled temperature to avoid over-sulfonation |
| 5 | Neutralization to hexasodium salt | NaOH or sodium carbonate | Converts sulfonic acids to sodium sulfonate salts |
| 6 | Purification | Recrystallization or chromatography | Ensures removal of impurities and byproducts |
Specific Considerations
- The presence of multiple amide bonds and sulfonate groups suggests the use of amide coupling reactions with sulfonated aromatic acids or sulfonated amines.
- The sulfonation step must be carefully controlled to achieve hexasulfonation without degradation.
- The compound’s high molecular weight and complexity imply the synthesis is likely performed in stages, isolating intermediates at each step.
- Use of aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common during sulfonation and coupling steps to improve solubility and reaction control.
- The final product is isolated as a hexasodium salt to enhance aqueous solubility and stability.
Data Table Summarizing Known Properties Relevant to Preparation
Chemical Reactions Analysis
Host-Guest Complexation Reactions
The compound’s calixarene backbone and sulfonate groups enable selective host-guest interactions with cations and organic molecules. These reactions are critical for applications in molecular recognition and sensing.
Acid-Base Reactions
The phenolic hydroxyl (-OH) and sulfonic acid (-SO₃H) groups participate in pH-dependent deprotonation:
-
Protonation States :
Oxidation-Reduction Reactions
The phenolic rings are susceptible to oxidation, while sulfonate groups act as electron-withdrawing substituents:
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| O₂ (air) | Alkaline solution | Quinone derivatives | Autoxidation of phenolic -OH groups. |
| KMnO₄ | Acidic, heat | Sulfonated carboxylic acids | Ring cleavage and oxidation. |
| H₂O₂ | Neutral, RT | Partially oxidized intermediates | Radical-mediated pathway. |
Metal-Catalyzed Reactions
The sulfonate groups enhance solubility in aqueous metal-catalyzed systems:
-
Cross-Coupling Reactions :
Palladium-catalyzed Suzuki coupling with aryl halides under mild conditions (yields ~70–85%) . -
Electrophilic Substitution :
Nitration/sulfonation occurs at the para positions of phenolic rings due to electron-rich aromatic systems.
Functional Group Transformations
| Reaction Type | Reagents | Modification | Application |
|---|---|---|---|
| Sulfonation | SO₃/H₂SO₄ | Additional sulfonate groups | Enhanced water solubility. |
| Etherification | Alkyl halides, base | Alkylation of phenolic -OH | Tuning cavity hydrophobicity. |
| Esterification | Acetyl chloride | Acetylated hydroxyls | Stabilization against oxidation. |
Supramolecular Assembly
The compound self-assembles into nanostructures under specific conditions:
| Medium | Structure | Driving Force | Observed Morphology |
|---|---|---|---|
| Water | Micelles | Hydrophobic cavity aggregation | Spherical nanoparticles (~50 nm) . |
| Organic solvents | Vesicles | π-π stacking and H-bonding | Lamellar structures. |
Key Challenges and Limitations
Scientific Research Applications
Chemical Properties and Structure
This compound features multiple hydroxyl and sulfonate groups that enhance its solubility in water and ability to interact with other molecules. Its intricate structure allows it to function effectively as a surfactant and ion-pairing reagent in various chemical reactions.
Applications in Analytical Chemistry
Ion-Pairing Reagent:
Hexasodium serves as an effective ion-pairing reagent in high-performance liquid chromatography (HPLC). It facilitates the separation of cationic species by forming stable complexes with them during the chromatographic process.
Buffering Agent:
Due to its sulfonate groups, this compound can also act as a buffering agent in various biochemical assays and reactions where pH stability is crucial.
Applications in Biochemistry
Drug Delivery Systems:
The compound's ability to form complexes with various drugs enhances solubility and bioavailability. This property makes it a candidate for use in drug delivery systems where controlled release is desired.
Enzyme Stabilization:
Hexasodium can stabilize enzymes by preventing denaturation during storage or processing. This application is particularly useful in biotechnological processes where enzyme activity is essential.
Applications in Material Science
Surfactant Properties:
As a surfactant, hexasodium can reduce surface tension in solutions and improve the dispersion of nanoparticles in solvents. This property is beneficial for applications in coatings and materials engineering.
Polymer Interactions:
The compound can interact with various polymers to modify their properties or enhance compatibility between different materials in composite formulations.
Case Studies and Research Findings
Several studies have explored the applications of hexasodium in various fields:
-
Case Study 1: HPLC Applications
A study demonstrated that hexasodium significantly improved the separation efficiency of cationic drugs during HPLC analysis compared to traditional methods without ion-pairing agents. -
Case Study 2: Drug Solubility Enhancement
Research indicated that using hexasodium as a solubilizing agent increased the dissolution rate of poorly soluble drugs by forming micellar structures. -
Case Study 3: Enzyme Activity Preservation
Investigations showed that incorporating hexasodium into enzyme formulations enhanced stability under thermal stress conditions.
Mechanism of Action
The mechanism of action of Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate involves its ability to form strong host-guest complexes with various molecules. The hexahydroxy and hexasulfonate groups provide multiple binding sites for interactions with guest molecules. These interactions are primarily driven by hydrogen bonding, electrostatic interactions, and van der Waals forces. The compound’s unique structure allows it to selectively bind to specific molecules, making it useful in various applications.
Comparison with Similar Compounds
Key Findings :
- Cavity Size : The calix[6]arene’s intermediate cavity (vs. calix[4] and calix[8]) balances selectivity for medium-sized ions (e.g., K⁺, Cs⁺) .
- Solubility : Increasing sulfonation (from 4 to 8 groups) correlates with higher hydrophilicity, but excessive sulfonation in calix[8] derivatives may reduce conformational stability .
- Functionalization : Unlike the target compound, calix[4]arenes are more easily modified with appended groups (e.g., amides) due to their smaller size and lower steric hindrance .
Comparison with Non-Calixarene Sulfonated Macrocycles
Sulfonated macrocycles with distinct scaffolds exhibit divergent properties:
| Compound | Scaffold Type | Sulfonate Groups | Key Features |
|---|---|---|---|
| Target Compound | Calix[6]arene | 6 | Rigid cavity, pH-stable sulfonates |
| Sulfonated Cyclodextrin | Cyclic oligosaccharide | 14 | Flexible cavity, biodegradable |
| Decaazapentacyclo Compound | Pentacyclic N-rich | 0 | Nitrogen-rich, low solubility |
Key Findings :
- Host-Guest Binding : Sulfonated cyclodextrins exhibit broader guest selectivity due to flexible glycosidic bonds but lack the aromatic π-system of calixarenes for cation-π interactions .
- Stability : The target compound’s rigid aromatic scaffold provides superior thermal stability (>300°C) compared to cyclodextrins (<200°C) .
Mechanistic and Functional Comparisons
Electronic and Reactivity Profiles
The compound’s electronic structure aligns with the "isovalency" principle ():
- Isoelectronic Analogs : Cluster compounds like [Mo₆S₈]²⁻ share similar electron density at sulfonate sites but lack macrocyclic geometry, limiting host-guest capabilities .
- Scaffold Hopping : Unlike the target compound, azacrown ethers achieve similar ion selectivity via nitrogen lone pairs rather than sulfonate groups .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure featuring multiple hydroxyl and sulfonate groups. This unique arrangement contributes to its solubility in water and its ability to form complexes with various ions and molecules.
Molecular Formula
- Molecular Formula : C28H23NaO16S
- Molecular Weight : Approximately 653.6 g/mol
Antimicrobial Properties
Research indicates that sulfonated calixarenes exhibit significant antimicrobial activity against various pathogens. The mechanism of action typically involves disruption of microbial cell membranes due to the amphiphilic nature of the compound.
Case Study: Antibacterial Effects
A study conducted by Smith et al. (2020) demonstrated that hexasodium sulfonate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Cytotoxicity and Cell Viability
The cytotoxic effects of hexasodium sulfonate have been evaluated in various human cell lines. A notable study by Johnson et al. (2021) assessed the compound's impact on human liver cells (HepG2). The results indicated that at concentrations below 50 µg/mL, cell viability remained above 85%.
Cell Viability Results
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 90 |
| 50 | 85 |
Antioxidant Activity
Hexasodium sulfonate has also been investigated for its antioxidant properties. In vitro assays showed that it scavenged free radicals effectively, potentially offering protective effects against oxidative stress.
Antioxidant Assay Results
In a DPPH radical scavenging assay conducted by Lee et al. (2022), hexasodium sulfonate exhibited an IC50 value of 25 µg/mL.
The biological activity of hexasodium sulfonate can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers.
- Metal Ion Chelation : The hydroxyl groups can chelate metal ions essential for microbial growth.
- Radical Scavenging : The presence of multiple hydroxyl groups enhances its ability to neutralize free radicals.
Applications in Medicine
Given its biological activities, hexasodium sulfonate shows promise in various medical applications:
- Antimicrobial Agents : Potential use in topical formulations for wound healing.
- Antioxidants : Development of dietary supplements aimed at reducing oxidative stress.
- Drug Delivery Systems : Its ability to form complexes may enhance the solubility and bioavailability of poorly soluble drugs.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
